molecular formula C9H6F4O3 B6296215 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid CAS No. 2244107-74-0

5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid

Cat. No.: B6296215
CAS No.: 2244107-74-0
M. Wt: 238.14 g/mol
InChI Key: ZWBNYDCDHMIGGU-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O3 This compound is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by fluorination and methoxylation reactions. For example, a Friedel-Crafts acylation can be used to introduce the trifluoromethyl group, followed by selective fluorination and methoxylation .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The methoxy and fluorine groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid is unique due to the presence of both methoxy and fluorine groups on the aromatic ring. This combination of functional groups can result in distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

3-fluoro-4-methoxy-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-16-7-5(9(11,12)13)2-4(8(14)15)3-6(7)10/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBNYDCDHMIGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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